Cas no 1160264-14-1 (1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone)

1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone is a versatile organic compound with a complex structure. It offers high purity and stability, making it suitable for various chemical syntheses. Its unique nitro and phenoxy groups confer distinct reactivity, facilitating targeted transformations. This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone structure
1160264-14-1 structure
商品名:1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone
CAS番号:1160264-14-1
MF:C16H15NO4
メガワット:285.294604539871
MDL:MFCD12197711
CID:4682597

1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone 化学的及び物理的性質

名前と識別子

    • 1-[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
    • 1-(3,5-Dimethyl-4-(4-nitrophenoxy)phenyl)ethanone
    • ethanone, 1-[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]-
    • 1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone
    • MDL: MFCD12197711
    • インチ: 1S/C16H15NO4/c1-10-8-13(12(3)18)9-11(2)16(10)21-15-6-4-14(5-7-15)17(19)20/h4-9H,1-3H3
    • InChIKey: KSFIZFGPHTYQAP-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC(=CC=1)[N+](=O)[O-])C1C(C)=CC(C(C)=O)=CC=1C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 372
  • トポロジー分子極性表面積: 72.1

1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB407747-1 g
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
1160264-14-1
1 g
€197.30 2023-07-19
abcr
AB407747-10 g
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
1160264-14-1
10 g
€773.40 2023-07-19
abcr
AB407747-5 g
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
1160264-14-1
5 g
€456.10 2023-07-19
TRC
D265605-2000mg
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
1160264-14-1
2g
$ 615.00 2022-06-05
abcr
AB407747-500 mg
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
1160264-14-1
500MG
€165.80 2023-02-20
abcr
AB407747-10g
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone; .
1160264-14-1
10g
€749.00 2025-02-20
abcr
AB407747-1g
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone; .
1160264-14-1
1g
€197.00 2025-02-20
abcr
AB407747-5g
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone; .
1160264-14-1
5g
€445.00 2025-02-20
A2B Chem LLC
AI10611-500mg
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
1160264-14-1 >95%
500mg
$384.00 2024-04-20
A2B Chem LLC
AI10611-5g
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
1160264-14-1 >95%
5g
$620.00 2024-04-20

1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone 関連文献

1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanoneに関する追加情報

Introduction to 1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone (CAS No. 1160264-14-1) and Its Emerging Applications in Chemical Biology

The compound 1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone (CAS No. 1160264-14-1) represents a fascinating molecular scaffold with significant potential in the realm of chemical biology and pharmaceutical research. This review delves into the structural characteristics, synthetic pathways, and most notably, its emerging applications in drug discovery and biomolecular interactions, drawing upon the latest advancements in the field.

At its core, 1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone is an aromatic ketone derivative featuring a nitro-substituted phenyl ring linked to an ethyl ketone moiety. The presence of both methyl groups at the 3 and 5 positions of the phenyl ring enhances its lipophilicity, making it a promising candidate for membrane-interacting applications. The nitro group at the para position relative to the ethyl ketone introduces a polar moiety that can participate in hydrogen bonding or electrostatic interactions with biological targets.

The synthesis of 1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common route includes nitration of a substituted benzene followed by Friedel-Crafts alkylation to introduce the methyl groups. Subsequent nucleophilic substitution or condensation reactions yield the desired ethyl ketone derivative. Advanced synthetic methodologies, such as catalytic asymmetric hydrogenation or transition-metal-catalyzed cross-coupling reactions, have been explored to improve yield and enantioselectivity, aligning with modern green chemistry principles.

In recent years, 1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone has garnered attention for its potential role as an intermediate in the development of bioactive molecules. Its structural motifs are reminiscent of natural products and pharmacophores found in medicinal chemistry libraries. For instance, related nitroaromatic compounds have been investigated for their antimicrobial and anti-inflammatory properties. The electron-withdrawing nature of the nitro group can modulate reactivity, enabling diverse functionalization strategies that may lead to novel therapeutic agents.

One particularly intriguing application lies in its use as a probe for studying protein-ligand interactions. The compound’s ability to engage in both hydrophobic and polar interactions makes it suitable for designing small-molecule inhibitors or modulators. Computational studies have suggested that derivatives of 1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone could interact with specific residues in target proteins through pi-stacking and hydrogen bonding networks. Such insights are invaluable for rational drug design and have been validated through experimental techniques like X-ray crystallography and NMR spectroscopy.

Furthermore, the compound’s photophysical properties have not been overlooked. The nitro group can influence light absorption and emission characteristics, making it a candidate for photoactivatable probes or fluorophores in cellular imaging studies. Researchers have employed derivatives of this scaffold to develop tools that enable real-time tracking of biological processes with high sensitivity. This capability is particularly useful in understanding dynamic events within living cells, such as receptor activation or signal transduction pathways.

The versatility of 1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone extends to material science applications as well. Its aromatic structure and functional groups make it amenable to polymer modifications or as a precursor for liquid crystals with tailored properties. These materials could find use in optoelectronic devices or advanced coatings where precise molecular architecture is critical.

Looking ahead, future research directions may focus on expanding the chemical space around this core scaffold through library synthesis techniques like combinatorial chemistry or DNA-encoded libraries. Such approaches would accelerate the discovery of novel analogs with enhanced bioactivity or selectivity against specific disease targets. Additionally, computational modeling combined with experimental validation will be essential to elucidate structure-activity relationships (SARs) that guide medicinal chemists toward more effective therapeutic candidates.

In conclusion,1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone (CAS No. 1160264-14-1) stands out as a structurally interesting molecule with broad applicability across chemical biology and pharmaceutical sciences. Its unique combination of lipophilic and polar features offers opportunities for designing molecules that interact selectively with biological systems. As research progresses,this compound will undoubtedly continue to inspire innovative approaches in drug discovery,biomolecular imaging,and materials engineering.

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Amadis Chemical Company Limited
(CAS:1160264-14-1)1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone
A1104307
清らかである:99%
はかる:5g
価格 ($):317.0